Cas no 5416-22-8 (3,6-dibromo-1-nitro-9h-carbazole)

3,6-Dibromo-1-nitro-9H-carbazole is a halogenated and nitrated carbazole derivative with significant utility in organic synthesis and materials science. Its bromine and nitro functional groups enhance reactivity, making it a valuable intermediate for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to construct complex heterocyclic systems. The electron-withdrawing nitro group further facilitates electrophilic substitution and redox-active applications. This compound is particularly relevant in the development of optoelectronic materials, including organic semiconductors and luminescent polymers, due to its rigid carbazole core and tunable electronic properties. High purity grades ensure consistent performance in research and industrial applications.
3,6-dibromo-1-nitro-9h-carbazole structure
5416-22-8 structure
Product Name:3,6-dibromo-1-nitro-9h-carbazole
CAS No:5416-22-8
MF:C12H6Br2N2O2
MW:369.996241092682
MDL:MFCD00806880
CID:1587846
PubChem ID:221765
Update Time:2025-05-19

3,6-dibromo-1-nitro-9h-carbazole Chemical and Physical Properties

Names and Identifiers

    • 3,6-dibromo-1-nitro-9h-carbazole
    • NSC6777
    • AC1Q219U
    • 3,6-Dibrom-1-nitro-carbazol
    • AC1L5ARM
    • 3,6-dibromo-1-nitro-carbazole
    • ST057494
    • SureCN9630294
    • Oprea1_176200
    • 3,6-Dibromo-1-nitrocarbazole
    • Oprea1_273277
    • NSC6777; AC1Q219U; 3,6-Dibrom-1-nitro-carbazol; AC1L5ARM; 3,6-dibromo-1-nitro-carbazole; ST057494; SureCN9630294; Oprea1_176200; 3,6-Dibromo-1-nitrocarbazole; Oprea1_273277; 3,6-dibromo-1-nitrocarbazole;
    • DTXSID50278252
    • NSC-6777
    • CS-0319865
    • MFCD00806880
    • SCHEMBL9630294
    • STK162160
    • A917973
    • 5416-22-8
    • 3,6-dibromo-1-nitrocarba-zole
    • AKOS000666696
    • 3,6-Dibromo-1-nitro-9H-carbazole #
    • LS-08212
    • ALBB-024793
    • 9H-Carbazole, 3,6-dibromo-1-nitro-
    • MDL: MFCD00806880
    • Inchi: 1S/C12H6Br2N2O2/c13-6-1-2-10-8(3-6)9-4-7(14)5-11(16(17)18)12(9)15-10/h1-5,15H
    • InChI Key: XRMUUSATUCOGCF-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C2=C(C=1)C1C=C(C=CC=1N2)Br)[N+](=O)[O-]

Computed Properties

  • Exact Mass: 367.87958
  • Monoisotopic Mass: 367.879603
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 0
  • Complexity: 350
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 61.6
  • XLogP3: 4.6

Experimental Properties

  • Density: 2.053
  • Boiling Point: 529.4°Cat760mmHg
  • Flash Point: 274°C
  • Refractive Index: 1.817
  • PSA: 58.93
  • LogP: 5.27750

3,6-dibromo-1-nitro-9h-carbazole Security Information

  • Storage Condition:(BD509661)

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3,6-dibromo-1-nitro-9h-carbazole Suppliers

Amadis Chemical Company Limited
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(CAS:5416-22-8)3,6-dibromo-1-nitro-9h-carbazole
Order Number:A917973
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 13:04
Price ($):278.0
Email:sales@amadischem.com

3,6-dibromo-1-nitro-9h-carbazole Related Literature

Additional information on 3,6-dibromo-1-nitro-9h-carbazole

3,6-dibromo-1-nitro-9h-carbazole (CAS No. 5416-22-8): An Overview of Its Properties and Applications

3,6-dibromo-1-nitro-9h-carbazole (CAS No. 5416-22-8) is a versatile compound with significant applications in various fields, including organic synthesis, materials science, and pharmaceutical research. This comprehensive overview aims to provide a detailed understanding of its chemical properties, synthesis methods, and potential applications, drawing on the latest research findings.

Chemical Structure and Properties

3,6-dibromo-1-nitro-9h-carbazole is a brominated derivative of carbazole with a nitro group substitution. Its molecular formula is C12H7Br2N2O2, and it has a molecular weight of 341.00 g/mol. The compound exhibits strong electron-withdrawing properties due to the presence of the nitro group and bromine atoms, making it highly reactive in various chemical reactions.

The physical properties of 3,6-dibromo-1-nitro-9h-carbazole include its appearance as a yellow solid with a melting point ranging from 180°C to 185°C. It is insoluble in water but soluble in organic solvents such as dichloromethane, acetone, and dimethylformamide (DMF). These solubility characteristics make it suitable for use in solution-based reactions and processes.

Synthesis Methods

The synthesis of 3,6-dibromo-1-nitro-9h-carbazole can be achieved through several routes, each with its advantages and limitations. One common method involves the nitration of 3,6-dibromocarbazole using concentrated nitric acid. This reaction typically proceeds under controlled conditions to ensure high yields and purity.

A more recent approach involves the use of transition-metal-catalyzed reactions to introduce the nitro group selectively. For example, palladium-catalyzed arylation followed by nitration has been reported to yield high-purity 3,6-dibromo-1-nitro-9h-carbazole. This method offers better control over the reaction conditions and can be scaled up for industrial applications.

Analytical Techniques

The characterization of 3,6-dibromo-1-nitro-9h-carbazole is crucial for ensuring its purity and identity. Common analytical techniques used for this purpose include nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.

NMR spectroscopy provides detailed information about the molecular structure, including the positions of hydrogen atoms and carbon atoms. The characteristic peaks for the bromine atoms and the nitro group can be easily identified in the NMR spectrum. Mass spectrometry is used to determine the molecular weight and confirm the presence of specific functional groups. IR spectroscopy helps identify key functional groups such as the nitro group by analyzing their characteristic absorption bands.

Applications in Organic Synthesis

3,6-dibromo-1-nitro-9h-carbazole is a valuable intermediate in organic synthesis due to its reactivity and functional group versatility. It can serve as a building block for the synthesis of more complex molecules with diverse applications. For example, it can be used in the preparation of conjugated polymers for organic electronics and photovoltaic devices.

In addition, 3,6-dibromo-1-nitro-9h-carbazole can undergo various transformations such as reduction to form amino derivatives or coupling reactions to form extended π-conjugated systems. These transformations are essential for developing new materials with tailored properties for specific applications.

Potential Applications in Pharmaceutical Research

The unique electronic properties of 3,6-dibromo-1-nitro-9h-carbazole make it an attractive candidate for pharmaceutical research. Recent studies have explored its potential as a lead compound for drug development due to its ability to interact with biological targets such as enzymes and receptors.

In particular, derivatives of 3,6-dibromo-1-nitro-9h-carbazole have shown promising activity against various diseases. For example, some derivatives have exhibited potent anti-cancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. Other derivatives have demonstrated anti-inflammatory effects by modulating immune responses.

Safety Considerations and Environmental Impact

Safety is a critical aspect when handling any chemical compound. While detailed safety data sheets (SDS) should always be consulted for specific handling instructions, it is generally advisable to handle 3,6-dibromo-1-nitro-9h-carbazole with appropriate personal protective equipment (PPE) such as gloves and goggles.

In terms of environmental impact, proper disposal methods should be followed to minimize any potential harm to ecosystems. Research into greener synthesis methods that reduce waste generation and energy consumption is ongoing and represents an important direction for future developments.

Conclusion

3,6-dibromo-1-nitro-9h-carbazole (CAS No. 5416-22-8) is a multifaceted compound with a wide range of applications in organic synthesis, materials science, and pharmaceutical research. Its unique chemical properties make it an essential building block for developing new materials and drugs with significant potential benefits. As research continues to advance, we can expect to see even more innovative uses for this versatile compound.

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Amadis Chemical Company Limited
(CAS:5416-22-8)3,6-dibromo-1-nitro-9h-carbazole
A917973
Purity:99%
Quantity:5g
Price ($):278.0
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